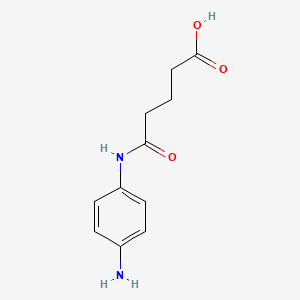

5-(4-Aminoanilino)-5-oxopentanoic acid

Description

5-(4-Aminoanilino)-5-oxopentanoic acid is a substituted pentanoic acid derivative featuring a central 5-oxo group and a 4-aminoanilino (para-aminophenyl) substituent. The molecule consists of a pentanoic acid backbone modified at the 5-position by an amide linkage to a 4-aminophenyl group. Such derivatives are often employed in pharmaceutical and materials science applications, particularly as intermediates in prodrug synthesis, hydrogel crosslinkers, or bioactive conjugates .

Properties

CAS No. |

857819-45-5 |

|---|---|

Molecular Formula |

C11H14N2O3 |

Molecular Weight |

222.24 g/mol |

IUPAC Name |

5-(4-aminoanilino)-5-oxopentanoic acid |

InChI |

InChI=1S/C11H14N2O3/c12-8-4-6-9(7-5-8)13-10(14)2-1-3-11(15)16/h4-7H,1-3,12H2,(H,13,14)(H,15,16) |

InChI Key |

HAAKNHRXFVHSSG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1N)NC(=O)CCCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Aminoanilino)-5-oxopentanoic acid can be achieved through several methods. One common approach involves the reaction of 4-nitroaniline with glutaric anhydride under acidic conditions, followed by reduction of the nitro group to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst .

Industrial Production Methods

In an industrial setting, the production of 5-(4-Aminoanilino)-5-oxopentanoic acid may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

5-(4-Aminoanilino)-5-oxopentanoic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The ketone group can be reduced to a secondary alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Conditions involving alkyl halides or acyl chlorides in the presence of a base

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of secondary alcohols.

Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

5-(4-Aminoanilino)-5-oxopentanoic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of dyes, pigments, and polymers

Mechanism of Action

The mechanism of action of 5-(4-Aminoanilino)-5-oxopentanoic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include the modulation of signaling cascades and the alteration of cellular processes such as apoptosis and cell proliferation .

Comparison with Similar Compounds

Structural Analogues with Aromatic Substituents

Key Examples :

5-(4-Methylphenylamino)-5-oxopentanoic acid (CAS 737807-38-4): Features a 4-methylphenyl group instead of 4-aminoanilino.

5-(4-Methoxyphenylamino)-3,3-dimethyl-5-oxopentanoic acid (CAS 736970-68-6): Incorporates a methoxy group and two methyl substituents on the pentanoic acid chain. The methoxy group increases electron density on the aromatic ring, altering reactivity in coupling reactions .

Table 1: Comparison of Aromatic Derivatives

*Estimated based on structural similarity.

Heterocyclic and Functionalized Derivatives

Key Examples :

5-(4-(1,2,4,5-Tetrazin-3-yl)benzylamino)-5-oxopentanoic acid: The tetrazine moiety enables bioorthogonal "click" chemistry, making this derivative critical in synthesizing hydrogels for 3D cell culture .

5-(2-(7',8'-Dimethylisoalloxazin-10'-yl)ethoxy)-5-oxopentanoic acid: The flavin (isoalloxazine) group confers redox activity, useful in studying electron transfer in biological systems .

Table 2: Functionalized Derivatives

Amino Acid and Prodrug Analogues

Key Examples :

5-Aminolevulinic Acid Hydrochloride (CAS 5451-09-2): A naturally occurring δ-amino acid precursor to heme, used in photodynamic therapy. The 4-oxo group distinguishes it from 5-oxo derivatives .

5-((3-(2-(Diisopropylamino)ethyl)-1H-indol-4-yl)oxy)-5-oxopentanoic acid: A psychedelic prodrug derivative of 4-OH-DiPT, demonstrating how 5-oxopentanoic acid scaffolds can mask active pharmacophores .

Table 3: Amino Acid and Prodrug Derivatives

Key Research Findings

- Hydrogel Synthesis : Tetrazine-functionalized derivatives enable rapid, cytocompatible hydrogel formation via inverse electron-demand Diels-Alder reactions, critical for 3D tissue engineering .

- Redox Activity : Flavin-conjugated derivatives exhibit unique exclusion from lipid-ordered domains, suggesting applications in membrane biology studies .

- Prodrug Design : Glutaroyl esterification of indole derivatives (e.g., 4-OH-DiPT) enhances metabolic stability, prolonging pharmacological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.